Methyl 6-tert-butyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include tert-butyl benzothiophene derivatives and phenylquinoline derivatives. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydrobenzothiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiophene derivatives or quinoline derivatives. Examples could be:
- METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2-PHENYLQUINOLINE-4-AMIDO derivatives
- TETRAHYDROBENZOTHIOPHENE derivatives
Uniqueness
The uniqueness of METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which combines features of both benzothiophene and quinoline derivatives. This unique combination might confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C30H30N2O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-30(2,3)19-14-15-21-25(16-19)36-28(26(21)29(34)35-4)32-27(33)22-17-24(18-10-6-5-7-11-18)31-23-13-9-8-12-20(22)23/h5-13,17,19H,14-16H2,1-4H3,(H,32,33) |
InChI Key |
DURKQWVLGSUJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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